molecular formula C11H10N2O3 B13506876 2-[(4-Cyanophenyl)formamido]propanoic acid

2-[(4-Cyanophenyl)formamido]propanoic acid

Cat. No.: B13506876
M. Wt: 218.21 g/mol
InChI Key: BWBWBMLSBAHWCF-UHFFFAOYSA-N
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Description

2-[(4-Cyanophenyl)formamido]propanoic acid is an organic compound with the molecular formula C10H9NO2. It is a derivative of propanoic acid, featuring a cyanophenyl group and a formamido group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Cyanophenyl)formamido]propanoic acid typically involves the reaction of 4-cyanobenzaldehyde with an appropriate amine to form the corresponding imine. This imine is then subjected to a reductive amination process using a reducing agent such as sodium borohydride. The resulting amine is then reacted with chloroacetic acid under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Cyanophenyl)formamido]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formamido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or aldehydes.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Cyanophenyl)formamido]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Cyanophenyl)formamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Cyanophenyl)propanoic acid
  • 3-(4-Cyanophenyl)propanoic acid
  • 4-Cyanobenzenepropionic acid

Uniqueness

2-[(4-Cyanophenyl)formamido]propanoic acid is unique due to the presence of both a cyanophenyl group and a formamido group. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds that lack one of these groups.

Biological Activity

2-[(4-Cyanophenyl)formamido]propanoic acid is a compound that has garnered interest in biochemical research due to its potential interactions with various biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

  • Molecular Formula : C10H10N2O2
  • Molecular Weight : 190.20 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Its structure allows it to engage in hydrogen bonding and hydrophobic interactions, which can modulate the activity of target proteins. This mechanism is crucial for its potential therapeutic effects, particularly in anti-inflammatory and anticancer applications .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacterial strains, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Properties : The compound has been observed to reduce inflammation in various models, suggesting utility in treating inflammatory diseases.
  • Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in metabolic pathways, which could have implications for metabolic disorders.

Data Table: Summary of Biological Activities

Activity Type Effect Observed Reference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers
Enzyme inhibitionInhibition of metabolic enzymes

Case Studies

  • Case Study on Antimicrobial Efficacy :
    In a study evaluating the antimicrobial properties, this compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability, with minimum inhibitory concentrations (MICs) indicating its potential as a novel antimicrobial agent.
  • Case Study on Anti-inflammatory Effects :
    Another research effort focused on the anti-inflammatory effects of this compound in a rat model of arthritis. Administration of this compound led to a marked decrease in paw swelling and inflammatory cytokines, suggesting its efficacy as an anti-inflammatory treatment.

Research Findings

Recent findings highlight the importance of structural modifications in enhancing the biological activity of compounds similar to this compound. For instance, the introduction of different substituents on the phenyl ring can significantly affect binding affinity to target proteins and overall pharmacological profiles .

Properties

IUPAC Name

2-[(4-cyanobenzoyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7(11(15)16)13-10(14)9-4-2-8(6-12)3-5-9/h2-5,7H,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBWBMLSBAHWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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